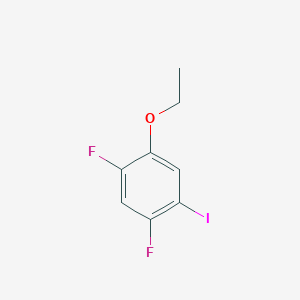

1-Ethoxy-2,4-difluoro-5-iodobenzene

Description

Properties

Molecular Formula |

C8H7F2IO |

|---|---|

Molecular Weight |

284.04 g/mol |

IUPAC Name |

1-ethoxy-2,4-difluoro-5-iodobenzene |

InChI |

InChI=1S/C8H7F2IO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3 |

InChI Key |

HZTODMSARPCMKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1F)F)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-Ethoxy-2,4-difluoro-5-iodobenzene typically involves a multi-step approach starting from fluorinated phenol derivatives or halogenated fluorobenzenes. The key steps generally include:

- Introduction of the ethoxy group via nucleophilic substitution or alkylation of hydroxyl groups.

- Selective fluorination at desired positions on the benzene ring.

- Introduction of the iodine substituent through halogenation or metal-halogen exchange followed by iodination.

Relevant Synthetic Routes and Experimental Procedures

Ethoxylation and Fluorination

A related compound, 4-ethoxy-2,3-difluorophenol, was prepared via a one-pot method involving Grignard reagent formation, boration, oxidation, and purification steps under controlled temperature and nitrogen atmosphere conditions. The process includes:

- Formation of Grignard reagent from the appropriate aryl halide.

- Boration reaction with boric acid ester in tetrahydrofuran at -40 to 10 °C.

- Oxidation with hydrogen peroxide in methanol at 10 to 40 °C.

- Desalting and purification through crystallization in toluene.

This method yields fluorinated phenol derivatives functionalized with an ethoxy group, which can be further transformed into ethoxy-substituted fluorobenzenes.

Metal-Halogen Exchange and Iodination

A synthetic procedure relevant to the preparation of fluorinated iodobenzenes involves the reaction of fluorinated alkylbenzenes with sec-butyllithium to generate aryllithium intermediates, which are subsequently treated with iodine to afford the iodinated products. For example:

| Compound | Starting Material | Reagents | Conditions | Yield | Boiling Point |

|---|---|---|---|---|---|

| 4-Ethyl-2-fluoro-1-iodobenzene | 1-Ethyl-3-fluorobenzene | sec-butyllithium, iodine | sec-butyllithium at low temp, iodine addition | 77% | 130-134 °C at 80 mbar |

| 2-Fluoro-1-iodo-4-pentylbenzene | 1-Fluoro-3-pentylbenzene | sec-butyllithium, iodine | similar conditions | 87% | 138-140 °C at 20 mbar |

This approach can be adapted for this compound by using the corresponding ethoxy-difluorobenzene precursor and performing lithiation followed by iodination.

Fluorination Techniques

Selective fluorination is often achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution when activated by electron-withdrawing groups. The incorporation of fluorine atoms in ortho and para positions relative to the ethoxy group can be controlled by the choice of starting materials and reaction conditions.

Summary Table of Preparation Steps

Research Findings and Experimental Data

- The one-pot boration-oxidation method yields fluorinated phenols with good purity and yield, suitable as intermediates for further functionalization.

- Metal-halogen exchange followed by iodination is an effective strategy for introducing iodine into fluorinated aromatic rings with yields ranging from 77% to 87% under optimized conditions.

- The boiling points and mass spectrometry data of related fluorinated iodobenzenes confirm the structural integrity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2,4-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

1-Ethoxy-2,4-difluoro-5-iodobenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-ethoxy-2,4-difluoro-5-iodobenzene exerts its effects depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps. The molecular targets and pathways involved vary based on the reaction type and conditions .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The placement of iodine at position 5 (vs. 3 or 4 in analogs) optimizes steric accessibility for cross-coupling reactions .

- Electron-Withdrawing Effects : Fluorine and iodine atoms decrease electron density at the aromatic ring, favoring nucleophilic aromatic substitution. Ethoxy groups, however, provide moderate electron-donating effects, balancing reactivity .

- Solubility : Ethoxy-containing derivatives exhibit better solubility in organic solvents compared to chloro or methoxy analogs .

Pharmacokinetic and Toxicological Profiles

- This compound: Limited metabolic data, but structurally related compounds (e.g., 1-(2-deoxy-β-D-ribofuranosyl)-2,4-difluoro-5-iodobenzene) exhibit dose-dependent pharmacokinetics, with rapid hepatic clearance due to deiodination .

- Safety : Ethoxy analogs generally show moderate hazards (e.g., skin/eye irritation, H315/H319) compared to chloro derivatives, which may release toxic HCl upon decomposition .

Q & A

Q. What steps reconcile conflicting biological activity data across studies?

- Methodological Answer : Standardize assay conditions (cell lines, concentrations) and validate compound stability in biological matrices. Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding. Cross-reference with PubChem BioAssay data for consistency checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.